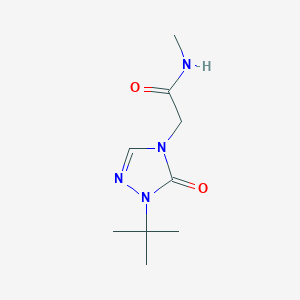![molecular formula C14H13N5 B7643366 1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643366.png)
1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile, also known as GSK2334470, is a small molecule inhibitor that has shown potential in cancer research. This compound is a kinase inhibitor that targets the protein PDK1, which plays a crucial role in regulating cell growth and survival.
Wissenschaftliche Forschungsanwendungen
1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile has been studied extensively in cancer research due to its ability to inhibit PDK1, a protein that is overexpressed in many types of cancer. Inhibition of PDK1 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been studied in other diseases such as diabetes and Alzheimer's disease.
Wirkmechanismus
1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile inhibits PDK1 by binding to the ATP-binding site of the protein. This prevents PDK1 from phosphorylating its downstream targets, including Akt and p70S6K, which are involved in cell survival and growth. Inhibition of PDK1 leads to a decrease in cell survival and proliferation, making this compound a potential cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Inhibition of PDK1 also leads to a decrease in glucose uptake and lactate production, which are important for cancer cell metabolism. This compound has also been shown to improve insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile in lab experiments is its specificity for PDK1. This allows for targeted inhibition of PDK1 without affecting other proteins. However, this compound has a short half-life in vivo, which limits its efficacy as a cancer therapy. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For 1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile research include improving its efficacy as a cancer therapy by developing prodrugs or nanocarriers that can increase its half-life and solubility. This compound can also be used in combination with other cancer therapies to enhance their efficacy. Further research is needed to fully understand the mechanism of action of this compound and its potential in other diseases.
Synthesemethoden
The synthesis of 1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile involves the reaction of 2-(N-methylanilino)ethylamine with 4,5-dicyanoimidazole in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce this compound in high yield and purity.
Eigenschaften
IUPAC Name |
1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-18(12-5-3-2-4-6-12)7-8-19-11-17-13(9-15)14(19)10-16/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBSRVCBFMSTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=NC(=C1C#N)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7643299.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7643300.png)
![2-(cyclopropylamino)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride](/img/structure/B7643303.png)
![2-Tert-butyl-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B7643307.png)
![3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile](/img/structure/B7643315.png)

![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohexan-1-amine](/img/structure/B7643317.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643321.png)
![7-[(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7643330.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)hexan-1-one;hydrochloride](/img/structure/B7643335.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643336.png)
![2-[[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]-2-phenylacetamide](/img/structure/B7643351.png)
![1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone](/img/structure/B7643352.png)
